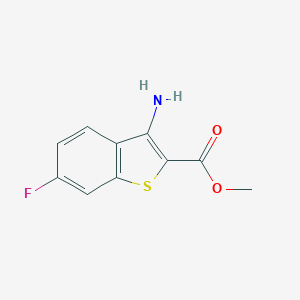

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. A key reaction involves hydrazinolysis to form carbohydrazide derivatives:

-

Reaction : Treatment with hydrazine hydrate in ethanol converts the ester to 3-amino-6-fluoro-benzothiophene-2-carbohydrazide .

-

Conditions : Reflux in ethanol for 6 hours.

| Reactant | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | Hydrazine hydrate (ethanol) | 3-amino-6-fluoro-benzothiophene-2-carbohydrazide | 78% |

Cross-Coupling Reactions

The amino group participates in Ullmann-type C–N coupling and Buchwald–Hartwig amination :

-

Copper-catalyzed coupling : Reacts with aryl iodides (e.g., 4-iodoanisole) using CuI/l-proline/Cs₂CO₃ to form arylaminated derivatives .

-

Palladium-catalyzed coupling : N-arylation with bromobenzothiophene derivatives under microwave irradiation (150°C, 75 min) .

Condensation Reactions

The carbohydrazide derivative reacts with carbonyl compounds (e.g., coumarins, ketones) to form hydrazones or carboxamides:

-

With coumarins : Forms carboxamide derivatives (e.g., 3a-f ) via reflux in glacial acetic acid .

-

With acetylacetone : Cyclocondensation yields pyrazole derivatives (e.g., (3-amino-6-fluoro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) .

Friedlander Annulation

Reacts with ketones (e.g., methyl ethyl ketone) in the presence of NaOH to form benzothieno[3,2-b]pyridine derivatives :

-

Mechanism : Aldol condensation followed by cyclodehydration.

| Substrate | Ketone | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Methyl ethyl ketone | Benzothieno[3,2-b]pyridine | 63% |

Amide Bond Formation

The amino group reacts with carboxylic acids or acyl chlorides to form amides:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Trifluoroacetic anhydride | Trifluoroacetylated derivative | 85% |

Radical Pathways

In copper-catalyzed reactions, a radical mechanism is proposed for aryl halide activation :

-

Evidence : Formation of minor byproducts (e.g., methyl 3-iodo-1-benzothiophene-2-carboxylate) suggests a radical intermediate .

Functional Group Compatibility

The compound tolerates diverse reaction conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate has been studied for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The half-maximal inhibitory concentration (IC50) values suggest that its efficacy is comparable to established chemotherapeutic agents . The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of specific enzymes, such as Polo-like kinase 1 (Plk1), which is overexpressed in various cancers. Inhibiting Plk1 could disrupt cancer cell division and promote apoptosis, making this compound a promising candidate for further development in cancer therapy .

Agrochemical Applications

Pesticide Development

Due to its biological activity, this compound can be utilized in the formulation of new pesticides or herbicides. Its ability to interact with biological targets makes it suitable for developing compounds that can effectively manage agricultural pests while minimizing environmental impact .

Materials Science

Electronic and Optical Properties

The unique properties of this compound can be exploited in materials science. Its structural characteristics may lead to the development of materials with specific electronic or optical properties, which could be beneficial in applications such as organic electronics or photonic devices .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of this compound on HeLa cells demonstrated an IC50 value indicative of strong anticancer potential. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways, suggesting its use as a lead compound in anticancer drug development .

- Enzyme Inhibition Research : Investigations into the inhibition of Plk1 by this compound revealed a significant reduction in cell viability in treated cancer cell lines. This supports the hypothesis that targeting Plk1 can be an effective strategy in cancer therapy .

Mecanismo De Acción

The mechanism of action of methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cellular signaling pathways involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

- 3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and material science, where other similar compounds may not be as effective .

Actividad Biológica

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent literature.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiophenes, which are characterized by their fused benzene and thiophene rings. The presence of an amino group and a fluorine atom enhances its biological reactivity and specificity towards various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Candida albicans | 8 µg/mL |

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

| Cell Line | Viability (%) at 50 µM |

|---|---|

| A549 | 35% |

| Caco-2 | 54% |

These results indicate a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at higher concentrations .

The biological activity of this compound is attributed to its interaction with specific enzyme targets. The fluorine atom enhances lipophilicity, facilitating better membrane penetration and receptor binding.

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Signal Transduction Modulation : It may modulate pathways associated with apoptosis in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly reduced the growth of MRSA in vitro. The study utilized a standard agar diffusion method, showing clear zones of inhibition at concentrations as low as 2 µg/mL .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests potential for development into a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUQPQQFRVVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442110 | |

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142363-99-3 | |

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.